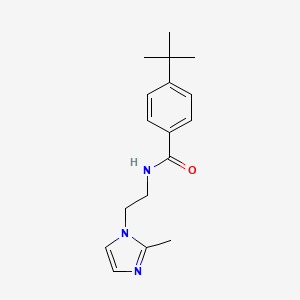

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-13-18-9-11-20(13)12-10-19-16(21)14-5-7-15(8-6-14)17(2,3)4/h5-9,11H,10,12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVXRUYFSZCKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Attachment of the Imidazole to the Benzamide Core: The imidazole derivative is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with the imidazole ring.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety may interact with protein targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core benzamide scaffold is shared with several derivatives, but variations in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Pyrazole vs.

- Ureido vs. Methylimidazole : The ureido group in 3d introduces additional hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the target compound’s methylimidazole .

- Sigma Receptor Ligands : PIMBA’s piperidine and iodo-methoxy groups contribute to high sigma receptor affinity (Kd = 5.80 nM), suggesting that the target compound’s imidazole-ethyl chain could be optimized for similar receptor targeting .

Yield and Stability :

- Benzimidazolium salts (50–89% yields) demonstrate high air/moisture stability, suggesting tert-butyl benzamides are robust under synthetic conditions .

- Compound 72’s synthesis via HBTU-mediated coupling achieved moderate yields, typical for benzamide derivatives .

Physicochemical Properties

- Solubility :

- Stability :

- Tert-butyl groups confer steric protection, as seen in stable benzimidazolium salts . This suggests the target compound’s tert-butyl moiety enhances metabolic stability.

Biological Activity

4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a benzamide core, a tert-butyl group, and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is 4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 285.39 g/mol. The presence of the tert-butyl group enhances its hydrophobicity, while the imidazole ring provides opportunities for coordination with metal ions and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O |

| Molecular Weight | 285.39 g/mol |

| IUPAC Name | 4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |

| CAS Number | 1286732-28-2 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes. This property makes it a candidate for targeting enzymes involved in cancer progression.

- Receptor Binding : The benzamide portion may interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing receptor activity.

Biological Activity

Recent studies have highlighted the compound's potential in various biological contexts:

Antitumor Activity

Research indicates that compounds containing imidazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

- IC50 Values : In vitro studies report IC50 values in the low nanomolar range for related compounds against specific cancer types, suggesting potent antiproliferative effects.

Case Studies

A study investigating the structure-activity relationship (SAR) of imidazole-containing derivatives found that modifications to the benzamide scaffold significantly influenced biological activity. For example, substituents at specific positions on the imidazole ring enhanced inhibitory effects on cancer cell proliferation.

Table 2: Comparative IC50 Values of Related Compounds

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 (Colon Cancer) | <10 |

| Compound 82a | KMS-12 BM (Multiple Myeloma) | 1400 |

| 4-(tert-butyl)-N-(2-(2-methylimidazol-1-yl)ethyl)benzamide | TBD (Future Studies) | TBD |

Applications in Medicinal Chemistry

The versatility of this compound extends beyond direct biological activity:

- Drug Development : Its structure serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.

- Material Science : The compound's unique properties may be exploited in designing advanced materials or polymers with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.